molecular formula C19H19N3O3S B11489484 Methyl 2-{[(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)carbonyl]amino}benzoate

Methyl 2-{[(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)carbonyl]amino}benzoate

Cat. No.: B11489484
M. Wt: 369.4 g/mol
InChI Key: AYLSBLMTFHCHSS-UHFFFAOYSA-N
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Description

METHYL 2-{3-AMINO-4,5,6-TRIMETHYLTHIENO[2,3-B]PYRIDINE-2-AMIDO}BENZOATE is a complex organic compound that features a unique structure combining a benzoate ester with a thieno[2,3-b]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{3-AMINO-4,5,6-TRIMETHYLTHIENO[2,3-B]PYRIDINE-2-AMIDO}BENZOATE typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-aminopyridine and a thiophene derivative.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol under acidic conditions to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{3-AMINO-4,5,6-TRIMETHYLTHIENO[2,3-B]PYRIDINE-2-AMIDO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

METHYL 2-{3-AMINO-4,5,6-TRIMETHYLTHIENO[2,3-B]PYRIDINE-2-AMIDO}BENZOATE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

    Biological Studies: It is used in studies exploring its interactions with biological macromolecules and its effects on cellular pathways.

Mechanism of Action

The mechanism by which METHYL 2-{3-AMINO-4,5,6-TRIMETHYLTHIENO[2,3-B]PYRIDINE-2-AMIDO}BENZOATE exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    METHYL 2-{3-AMINO-4,5,6-TRIMETHYLTHIENO[2,3-B]PYRIDINE-2-AMIDO}BENZOATE: shares structural similarities with other thieno[2,3-b]pyridine derivatives.

    Thieno[2,3-b]pyridine: compounds are known for their diverse biological activities and are often explored in drug discovery.

Uniqueness

  • The presence of the benzoate ester and the specific substitution pattern on the thieno[2,3-b]pyridine core make METHYL 2-{3-AMINO-4,5,6-TRIMETHYLTHIENO[2,3-B]PYRIDINE-2-AMIDO}BENZOATE unique.
  • Its unique structure may confer distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds.

Properties

Molecular Formula

C19H19N3O3S

Molecular Weight

369.4 g/mol

IUPAC Name

methyl 2-[(3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carbonyl)amino]benzoate

InChI

InChI=1S/C19H19N3O3S/c1-9-10(2)14-15(20)16(26-18(14)21-11(9)3)17(23)22-13-8-6-5-7-12(13)19(24)25-4/h5-8H,20H2,1-4H3,(H,22,23)

InChI Key

AYLSBLMTFHCHSS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N=C1C)SC(=C2N)C(=O)NC3=CC=CC=C3C(=O)OC)C

Origin of Product

United States

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